Dibromoacetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Very soluble in ethanol; soluble in diethyl ether

In water, 2.11X10+6 mg/L at 25 °C

Synonyms

Canonical SMILES

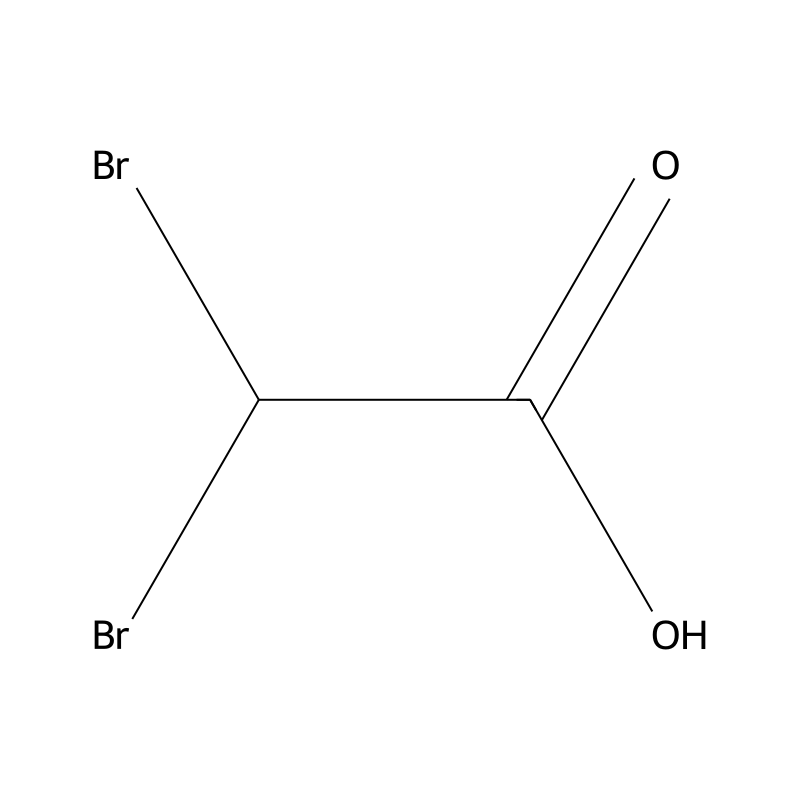

Dibromoacetic acid is a chemical compound with the formula . It is classified as a monocarboxylic acid, specifically an acetic acid derivative where two of the hydrogen atoms in the methyl group are replaced by bromine atoms. This compound is known for its role as a by-product in the chlorination of drinking water, where it can form during the disinfection process involving chlorine and bromide ions. Dibromoacetic acid is not known to occur naturally and is primarily produced for research purposes. Its structural formula features two bromine atoms bonded to the second carbon of the acetic acid backbone, contributing to its unique chemical properties and reactivity .

- Nucleophilic substitution reactions: This involves the replacement of bromine atoms by nucleophiles, which can lead to the formation of various derivatives.

- Elimination reactions: Under certain conditions, dibromoacetic acid can lose hydrogen bromide to form unsaturated compounds.

- Reactions with aldehydes: Recent studies have shown that dibromoacetic acid can react with aldehydes in the presence of samarium diiodide, yielding products through both direct reaction and subsequent elimination processes .

Dibromoacetic acid can be synthesized through several methods:

- Bromination of bromoacetic acid: A common synthetic route involves treating bromoacetic acid with a 2:1 mixture of bromide and bromate under acidic conditions. This method allows for the selective introduction of bromine atoms into the acetic acid structure .

- Chlorination processes: As a by-product in water treatment, dibromoacetic acid forms when chlorine reacts with organic matter containing bromide ions, particularly during disinfection processes .

Dibromoacetic acid is primarily utilized in research settings. Its applications include:

- Toxicological studies: Due to its potential health risks, dibromoacetic acid is often used in laboratory studies aimed at understanding its toxic effects and mechanisms of action.

- Chemical synthesis: It serves as a reagent in organic synthesis, particularly in creating other halogenated compounds or as an intermediate in various

Interaction studies involving dibromoacetic acid focus on its behavior in biological systems and environmental contexts. Research has shown that:

- Dibromoacetic acid can interact with various biological molecules, leading to potential toxicity.

- In environmental studies, it has been detected in treated drinking water and swimming pools, raising concerns about human exposure through inhalation or dermal contact during bathing or swimming .

Dibromoacetic acid shares structural similarities with several other halogenated acetic acids. Below is a comparison highlighting its uniqueness:

| Compound Name | Formula | Key Features |

|---|---|---|

| Chloroacetic Acid | Contains chlorine; used as a herbicide and in synthesis. | |

| Dichloroacetic Acid | More acidic; used in cancer research; forms dichloroacetate. | |

| Monobromoacetic Acid | Less bromination; serves as an intermediate in syntheses. | |

| Trichloroacetic Acid | Highly reactive; used in medical applications and as a reagent. |

Dibromoacetic acid's unique feature lies in its specific bromination pattern and its role as a significant disinfection by-product, which distinguishes it from other similar compounds that may contain different halogens or functional groups .

Color/Form

XLogP3

Boiling Point

Flash Point

LogP

Melting Point

48 °C

UNII

GHS Hazard Statements

H302 (92.68%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (92.68%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H332 (92.68%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Mechanism of Action

Haloacetic acids (HAs) are embryotoxic contaminants commonly found in drinking water. The mechanism of HA embryotoxicity ... may be mediated in part by protein kinase C (PKC) inhibition. This study was conducted to evaluate the pathogenesis of HA embryotoxicity, and to compare these data with those from specific (Bis I) and non-specific (staurosporine) inhibitors of PKC. Embryos were incubated for varying times with several HAs, Bis I, staurosporine, or Bis V (a negative control). Cell cycle analysis was performed by flow cytometry following nuclear staining with propidium iodide; apoptosis was evaluated by fluorescence microscopy following LysoTracker staining. At concentrations producing 100% embryotoxicity with no embryolethality, only staurosporine perturbed the cell cycle. However, flow cytometry revealed accumulation of sub-G1 events (an apoptotic indicator) across time with bromochloroacetic acid, dichloroacetic acid, and staurosporine, but not dibromoacetic acid, Bis I, or Bis V. Sub-G1 events were particularly prominent in the head region, and remained at control levels in the heart. LysoTracker staining confirmed a similar pattern of apoptosis in the intact embryo; BCA and DCA produced intense staining in the prosencephalon, with virtually no staining in the heart. These data indicate that while cell-cycle perturbation may not mediate the pathogenesis of HA embryotoxicity, these agents do induce embryonic apoptosis. In addition, the lack of Bis I-induced apoptosis indicates that PKC inhibition is unlikely to be the sole mediator of HA embryotoxicity.

The mechanisms associated with the carcinogenic effects of HAAs include those identified for DCA and TCA. It is apparent that more than one mechanism is responsible for the effects of this class and that the importance of these mechanisms to the activity of individual members of the class varies. In part, these differences in mechanism can be related to the differences in tumor phenotypes that are induced. One phenotype seems to be associated with prior characterizations of tumors induced by peroxisome proliferators and is induced by TCA. The second phenotype involves glycogen-poor tumors that stain heavily with antibodies to c-Jun and c-Fos. This phenotype is produced by DCA. These effects are probably produced by selection of lesions with differing defects in cell signalling pathways that control the processes of cell division and cell death.

The brominated HAAs are about 10-fold more potent than their chlorinated analogues in their ability to induce point mutations. This does not establish that they are inducing cancer by mutagenic mechanisms in vivo, but this activity will have to be taken into account as data on their carcinogenic activity become more complete.

The HAAs vary widely in their ability to induce oxidative stress and to elevate the 8-OH-dG content of nuclear DNA of the liver. This property becomes increasingly apparent with the brominated compounds. It is notable that the brominated analogues are not more potent inducers of hepatic tumors than the corresponding chlorinated HAAs. Therefore, it is doubtful that this mechanism is the most important determinant of this effect.

Vapor Pressure

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

Biological Half Life

Use Classification

General Manufacturing Information

Haloacetic acids (five) (HAA5) mean the sum of the concentrations in milligrams per liter of the haloacetic acid compounds (monochloroacetic acid, dichloroacetic acid, trichloroacetic acid, monobromoacetic acid, and dibromoacetic acid), rounded to two significant figures after addition. /Haloacetic Acids (five) (HAA5)/

Haloacetic acids ... are chemical byproducts of chlorination and chloramination of drinking water. /Haloacetates/

Analytic Laboratory Methods

Method: EPA-OGWDW/TSC 552.2; Procedure: liquid-liquid extraction, derivitization and gas chromatography with electron capture detection; Analyte: dibromoacetic acid; Matrix: drinking water, ground water, raw source water, and water at any intermediate treatment stage; Detection Limit: 0.066 ug/L.

Method: EPA-OGWDW/TSC 552.3rev1.0; Procedure: liquid-liquid microextraction, derivitization, and gas chromatography with electron capture detection; Analyte: dibromoacetic acid; Matrix: drinking water; Detection Limit: 0.021 ug/L.

Method: Standard Methods 6251B; Procedure: micro liquid-liquid extraction gas chromatography with electron capture detector; Analyte: dibromoacetic acid; Matrix: water; Detection Limit: 0.06 ug/L.

Storage Conditions

Interactions

Chlorination of drinking water generates disinfection by-products (DBPs) , which have been shown to disrupt spermatogenesis in rodents at high doses, suggesting that DBPs could pose a reproductive risk to men. ... A cohort study /was conducted/ to evaluate semen quality in men with well-characterized exposures to DBPs. ... The results of the present study do not support an association between exposure to DBPs at levels approaching regulatory limits and adverse sperm outcomes, although /there was/ an association between total organohalides and sperm concentration. ... The lone association of total organohalide exposure with sperm concentration may lend support to findings that have suggested that total organohalide is a stronger risk factor for adverse pregnancy outcomes than any of the regulated DBP groups or species and that the toxicity of total organohalides is greater than that of the individual or subclasses of DBPs. ... /Disinfection by-products/